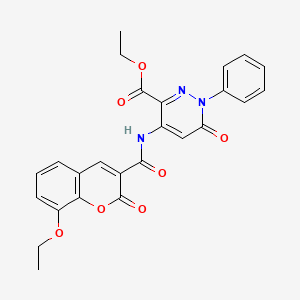

![molecular formula C21H18N4O5S B6532436 ethyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate CAS No. 946265-50-5](/img/structure/B6532436.png)

ethyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of thiazole, a class of heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly influenced by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of a similar compound, 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine, was reported . The process involved the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide. This was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which was oxidized with potassium ferricyanide in an alkaline medium to yield the final product .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The synthesized compound was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

The synthesized compound was obtained as off-white crystals with a melting point of 202-203°C . The 1H NMR spectrum showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .科学研究应用

Interaction with Human Serum Albumin

The compound has been studied for its interactions with human serum albumin by spectroscopic fluorescence and molecular docking methods . This interaction is crucial as it can influence the distribution and elimination of the compound in the body .

Antibacterial Activity

Furan derivatives, including this compound, have shown promising antibacterial activity . They have been tested against various bacterial strains such as Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Micrococcus luteus, Bacillus subtilis, and Candida albicans .

Use in Tissue Engineered Medical Products (TEMPs)

The compound F2347-1034, a hyaluronan, is intended for use in Biomedical and Tissue Engineered Medical Product Applications .

Drug Delivery Devices

The compound may be formulated into biomedical devices for use in drug delivery applications . The properties of the fabricated forms of this polymer should be evaluated using test methods that are appropriate to ensure safety and efficacy .

Scaffold for Tissue Engineering

New applications of the compound as scaffolds for tissue engineering are emerging . This application is crucial in the development of new commercial applications of hyaluronan for the biomedical and pharmaceutical industries .

Characterization and Testing of Hyaluronan

The compound is used in the characterization and testing of hyaluronan as starting materials intended for use in biomedical and tissue engineered medical product applications .

作用机制

属性

IUPAC Name |

ethyl 4-[[2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5S/c1-3-29-21(28)13-6-8-14(9-7-13)23-16(26)11-25-20(27)18-19(31-12(2)22-18)17(24-25)15-5-4-10-30-15/h4-10H,3,11H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYXDOZKKLTBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B6532353.png)

![ethyl 6-oxo-1-phenyl-4-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6532358.png)

![N-(4-butylphenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6532399.png)

![7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6532409.png)

![7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6532413.png)

![2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenylacetamide](/img/structure/B6532420.png)

![5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine](/img/structure/B6532425.png)

![N-cyclopentyl-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6532442.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6532449.png)

![methyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate](/img/structure/B6532452.png)

![2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6532455.png)

![5-[(3-fluorophenyl)methyl]-7-(furan-2-yl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6532456.png)